Methyl 2-isocyanobenzoate
Overview
Description
“Methyl 2-isocyanobenzoate” is an organic compound with the linear formula OCNC6H4CO2CH3 . It has a molecular weight of 177.16 .
Synthesis Analysis
“Methyl 2-isocyanobenzoate” can be synthesized through various methods. One such method involves the use of a catalytic system that converts methyl 2-isocyanobenzoate and amines into quinazolin-4-ones in excellent yields .Molecular Structure Analysis
The molecular structure of “Methyl 2-isocyanobenzoate” is represented by the formula OCNC6H4CO2CH3 . It has a molecular weight of 177.16 .Chemical Reactions Analysis
“Methyl 2-isocyanobenzoate” can undergo various chemical reactions. For instance, it can react with amines to produce quinazolin-4-ones in excellent yields .Physical And Chemical Properties Analysis
“Methyl 2-isocyanobenzoate” is a solid substance with a boiling point of 101 °C/2 mmHg and a melting point of 45-49 °C .Scientific Research Applications
Organic Synthesis
“Methyl 2-isocyanobenzoate” is a valuable compound in organic synthesis . It’s used as a building block in the creation of a variety of organic compounds .
Synthesis of Quinazolin-4-ones
One of the significant applications of “Methyl 2-isocyanobenzoate” is in the synthesis of quinazolin-4-ones . The transformation between methyl 2-isocyanobenzoate and amines results in quinazolin-4-ones in excellent yields .
Synthesis of Imidazolones
“Methyl 2-isocyanobenzoate” is also used in the synthesis of 3,5,5-trisubstituted imidazolones . A silver salt-catalyzed insertion of the isocyano group into the N-H bond of the amine followed by in situ lactamization leads to the formation of imidazolones .
Natural Product Synthesis
This compound has been used in the development of concise syntheses of natural products such as (±)-evodiamine and rutaecarpine .
Pharmaceutical Research
“Methyl 2-isocyanobenzoate” is used in pharmaceutical research due to its role in the synthesis of various bioactive compounds .
Material Science
In material science, “Methyl 2-isocyanobenzoate” can be used in the preparation of polymers and resins .
Mechanism of Action
Target of Action
Methyl 2-isocyanobenzoate is a versatile compound used in various chemical reactions. It is known to be used in the synthesis of3H-quinazolin-4-ones and A1120 , a non-retinoid ligand for the Retinol-binding protein .
Mode of Action
The exact mode of action of Methyl 2-isocyanobenzoate is dependent on the specific reaction it is involved in. For instance, in the synthesis of 3H-quinazolin-4-ones , it likely interacts with other reactants to form the quinazolin-4-one structure . Similarly, in the synthesis of A1120 , it likely contributes to the formation of the non-retinoid ligand .
Biochemical Pathways
Given its use in the synthesis of3H-quinazolin-4-ones and A1120 , it can be inferred that it plays a role in the biochemical pathways related to these compounds .
Pharmacokinetics
Its physical properties such as its boiling point of101 °C/2 mmHg and melting point of 45-49 °C may influence its pharmacokinetic properties.
Result of Action
The result of Methyl 2-isocyanobenzoate’s action is the formation of new compounds, such as 3H-quinazolin-4-ones and A1120 . These compounds have their own unique properties and applications, which are the result of Methyl 2-isocyanobenzoate’s action.
Action Environment
The action of Methyl 2-isocyanobenzoate can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactants, the temperature, and the pressure of the reaction environment .
Safety and Hazards
“Methyl 2-isocyanobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
methyl 2-isocyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAUTDZXOQGPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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